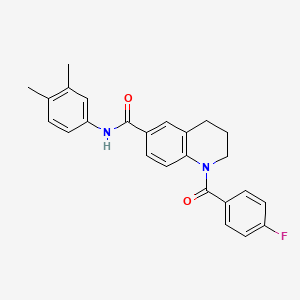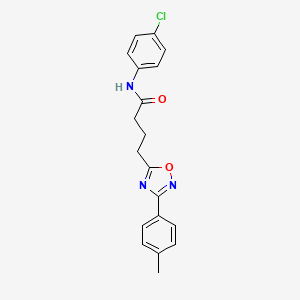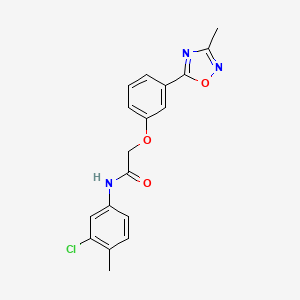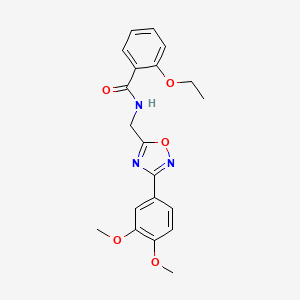![molecular formula C17H20N4O B7714655 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, also known as IBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which makes it a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
作用机制
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide works by inhibiting the activity of PDE5, which is an enzyme that breaks down cyclic GMP. By inhibiting PDE5, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide increases the levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Biochemical and physiological effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to have various biochemical and physiological effects. Its inhibitory activity against PDE5 leads to increased levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This effect is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has several advantages as a research tool. Its potent inhibitory activity against PDE5 makes it a useful tool for studying the role of cyclic GMP in various physiological processes. However, there are also some limitations to its use in lab experiments. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. In addition, it can be difficult to obtain pure N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, which can make it difficult to control for impurities in lab experiments.
未来方向
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide. One potential direction is to study its potential use in the treatment of cancer. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use as a cancer treatment. Another potential direction is to study its potential use in the treatment of other diseases such as pulmonary hypertension and cardiovascular diseases. Finally, further studies are needed to better understand the mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide and its potential role in various physiological processes.
合成方法
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide involves a multi-step process that starts with the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form 2-ethyl-3-(1H-pyrazol-1-yl)quinoline. This compound is then reacted with isobutyl bromide in the presence of potassium carbonate to form 2-ethyl-3-(1-isobutyl-1H-pyrazol-3-yl)quinoline. The final step involves the reaction of this compound with propionyl chloride in the presence of triethylamine to form N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide.
科学研究应用
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been extensively studied for its potential use in the treatment of various diseases. Its potent inhibitory activity against PDE5 makes it a potential candidate for the treatment of erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-15(22)19-16-13-9-12-7-5-6-8-14(12)18-17(13)21(20-16)10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOKWBIVGZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)





![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)
![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)